molecular formula C20H16ClN5O2 B2755761 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide CAS No. 919859-03-3

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide

Cat. No.: B2755761
CAS No.: 919859-03-3
M. Wt: 393.83
InChI Key: GBVIQCTXHSOBBD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class of heterocyclic molecules, characterized by a fused pyrazole-pyrimidine core. The structure includes a 3-chlorophenyl group at the 1-position and a 3,4-dimethylbenzamide substituent at the 5-position (Fig. 1). The 3-chlorophenyl moiety may improve lipophilicity and binding affinity, while the dimethylbenzamide group introduces steric and electronic effects critical for selectivity .

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-12-6-7-14(8-13(12)2)19(27)24-25-11-22-18-17(20(25)28)10-23-26(18)16-5-3-4-15(21)9-16/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVIQCTXHSOBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide is a compound of interest within the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. The following sections will explore its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClN5O2C_{20}H_{16}ClN_{5}O_{2}, with a molecular weight of 393.8 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a dimethylbenzamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H16ClN5O2
Molecular Weight393.8 g/mol
CAS Number919859-03-3

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. This compound has been identified as a potential kinase inhibitor , targeting various kinases involved in cancer cell proliferation and survival pathways.

The compound has demonstrated inhibitory activity against several key kinases such as:

  • Aurora Kinase
  • FLT3
  • JAK2

These kinases are crucial in cell cycle regulation and signaling pathways associated with cancer growth. Inhibiting their activity can lead to reduced tumor growth and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of halogen atoms (chlorine) enhances its lipophilicity and binding affinity to target proteins. This unique substitution pattern may improve its therapeutic efficacy compared to other similar compounds.

In Vitro Studies

In vitro assays have shown that this compound exhibits submicromolar antiproliferative activity against various cancer cell lines. For example, studies involving MIA PaCa-2 pancreatic cancer cells revealed that it significantly reduced mTORC1 activity—an important pathway in cancer metabolism and growth—while also inducing autophagy. This dual action may represent a novel mechanism for anticancer activity.

Preclinical Models

In preclinical models, this compound has shown promising results:

  • Tumor Reduction : Significant reduction in tumor size was observed in xenograft models.
  • Survival Rates : Increased survival rates were noted among treated groups compared to controls.

These findings underscore the potential of this compound as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidin Core

The compound’s activity and physicochemical properties are influenced by substituents at the 1-, 4-, and 5-positions. Key analogs include:

Compound Name Substituents (Position) Key Biological Activity EC50/IC50 (µM) Key Reference
Target Compound 1: 3-Cl-Ph; 5: 3,4-diMe-Bzamide Under investigation (Antiviral) N/A
N-(1-(3-Cl-Ph)-4-oxo-1H-...-2-CF3-Bzamide 1: 3-Cl-Ph; 5: 2-CF3-Bzamide Not reported N/A
2-[1-(3-Cl-Ph)-4-oxo-...-N-Me-acetamide 1: 3-Cl-Ph; 5: N-Me-acetamide Kinase inhibition (hypothetical) N/A
4-(7-Benzoyl-...-N-(thiazol-2-yl)-sulfonamide 2: 4-Cl-Ph; 3: 4-F-Ph; 5: sulfonamide Anti-HIV1 40–90*

*EC50 range for analogs in ; exact value for target compound pending further studies.

Key Observations :

  • The trifluoromethyl analog () likely exhibits higher electronegativity, altering binding kinetics.
  • Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound versus 4-fluorophenyl in compound 10a may influence hydrophobic interactions in enzyme active sites.
Functional Comparisons with Antiviral Analogs

highlights pyrimidine derivatives with anti-HIV activity, such as molecule 187 (EC50: 40–90 µM), which shares a sulfonamide group but lacks the pyrazolo[3,4-d]pyrimidin core . In contrast, the target compound’s fused heterocycle may improve rigidity and target engagement. Thiobarbituric acid derivatives (e.g., 10a ) with pyrazolo[3,4-d]pyrimidin cores show EC50 values in the low micromolar range, suggesting the target compound’s dimethylbenzamide group could optimize potency if similar structure-activity relationships (SAR) apply.

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this pyrazolo[3,4-d]pyrimidine derivative?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the construction of the pyrazolo[3,4-d]pyrimidine core. For example:

Core Formation : Cyclization of pyrazole precursors with chlorophenyl derivatives under reflux conditions.

Functionalization : Introduction of the 3,4-dimethylbenzamide moiety via nucleophilic substitution or coupling reactions.

  • Optimization Parameters :
  • Solvents : Ethanol, dimethyl sulfoxide (DMSO), or dichloromethane (DCM) are used for solubility and reactivity .
  • Catalysts : Triethylamine or palladium-based catalysts enhance reaction efficiency .
  • Temperature : Controlled heating (e.g., 80–100°C) improves yield and reduces side products .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques validate its structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and aromatic ring integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 438.1 vs. calculated 438.2) .
  • Chromatography : HPLC or TLC monitors purity (>98%) and reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability across kinase assays)?

  • Methodological Answer :
  • Assay Reproducibility : Standardize protocols for kinase inhibition assays (e.g., ATP concentration, incubation time) .
  • Structural Confounders : Compare crystal structures of compound-target complexes to identify binding pose discrepancies .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to distinguish assay-specific artifacts from true SAR trends .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for substitutions on the benzamide and chlorophenyl groups?

  • Methodological Answer :
  • Systematic Substitution : Replace 3,4-dimethylbenzamide with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess potency shifts .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with kinase active sites .
  • Enzyme Kinetics : Measure Ki values against isoforms (e.g., JAK2 vs. EGFR) to quantify selectivity .

Methodological Challenges & Solutions

Q. How can researchers address solubility limitations in in vitro assays?

  • Answer :
  • Co-Solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives for enhanced aqueous stability .

Q. What analytical techniques resolve ambiguities in regiochemistry during substitution reactions?

  • Answer :
  • 2D NMR (HSQC, NOESY) : Assigns proton-proton proximities to distinguish between positional isomers .
  • X-ray Crystallography : Resolves absolute configuration of crystalline derivatives .

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